

Technical Guide: Synthesis & Evolution of Sodium 2-oxo-1,7-dihydropurin-6-olate

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Compound of Interest

Compound Name:	sodium 2-oxo-1,7-dihydropurin-6-olate
CAS No.:	68738-87-4
Cat. No.:	B12057999

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Executive Summary

Sodium 2-oxo-1,7-dihydropurin-6-olate (CAS: 1196-43-6) is the monosodium salt of Xanthine.^{[1][2][3][4][5]} While Xanthine itself is notorious for its poor solubility in water and organic solvents—a property that historically hampered its isolation and derivatization—the sodium salt represents a critical "activated" form. It serves as the primary nucleophilic species in the industrial synthesis of N-alkylated methylxanthines (e.g., caffeine, theobromine) and antiviral guanine analogues.

This guide analyzes the evolution of its synthesis from the classical Traube method to modern industrial catalysis, focusing on the regiochemical control required to isolate the specific 6-olate tautomer.

Part 1: Structural Logic & Tautomeric Control

To synthesize the salt, one must first understand the substrate. Xanthine (3,7-dihydro-1H-purine-2,6-dione) possesses three ionizable protons with distinct pKa values:

- N3-H (pKa ~7.5): The most acidic proton. Deprotonation occurs here first.
- N7-H (pKa ~11.1): Weakly acidic.
- N1-H: Very weakly acidic.

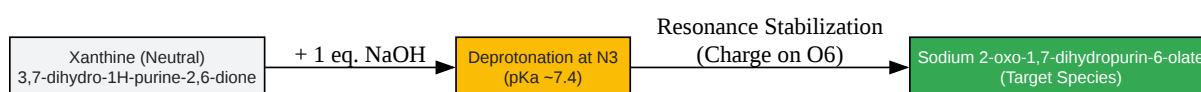
The "6-olate" Nomenclature

The IUPAC name 2-oxo-1,7-dihydropurin-6-olate reveals the specific tautomer stabilized by the sodium ion. When Xanthine is treated with one equivalent of Sodium Hydroxide (NaOH):

- The proton at N3 is removed.
- The resulting negative charge delocalizes between the N3 nitrogen and the C6 carbonyl oxygen.
- The O6-enolate form is thermodynamically favored in the solid state due to sodium coordination, leaving protons at N1 and N7.

DOT Diagram: Tautomeric Salt Formation

The following diagram illustrates the proton shift and sodium coordination that yields the target compound.



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Figure 1: Mechanism of monosodium salt formation showing the regioselective deprotonation at N3.

Part 2: Historical Synthesis Evolution

The synthesis of the sodium salt is inextricably linked to the construction of the purine ring itself. The history divides into two eras: the Traube Era (ring construction) and the Functional Era (salt isolation for derivatization).

The Classical Traube Synthesis (1900)

Wilhelm Traube established the foundational route to purines, which remains the basis for industrial production today. This method builds the pyrimidine ring first, then fuses the imidazole ring.

- Step 1: Condensation. Urea reacts with Ethyl Cyanoacetate to form Cyanoacetylurea.
- Step 2: Cyclization. Base-catalyzed cyclization yields 4-aminouracil.
- Step 3: Nitrosation. Reaction with NaNO_2 introduces a nitroso group at C5.
- Step 4: Reduction. The nitroso group is reduced (originally with ammonium sulfide, now catalytic hydrogenation) to a diamine.
- Step 5: Formylation & Ring Closure. Treatment with formic acid closes the imidazole ring to form Xanthine.

Modern Industrial Optimization

Modern protocols have optimized the Traube method to generate the sodium salt in situ or as a discrete intermediate to avoid handling the insoluble neutral Xanthine.

Era	Precursors	Key Reagent	Atom Economy	Yield
Classical (1900)	Urea + Cyanoacetate	Ammonium Sulfide (Reductant)	Low (Sulfur waste)	~45%
Mid-Century	Dimethylurea (for caffeine)	Formamide (Cyclization)	Medium	~65%
Modern (2000s)	Urea + Cyanoacetate	/ Pd-C (Reductant)	High	>85%

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of high-purity **Sodium 2-oxo-1,7-dihydropurin-6-olate** starting from 4,5-diaminouracil sulfate (a stable intermediate of the Traube sequence).

Reagents & Equipment[6]

- Precursor: 4,5-Diaminouracil sulfate.
- Solvent: Formamide (99%).
- Base: Sodium Hydroxide (NaOH), pellets and 50% solution.
- Atmosphere: Nitrogen () inert atmosphere.

Step-by-Step Methodology

Phase 1: Formation of the Xanthine Core[6]

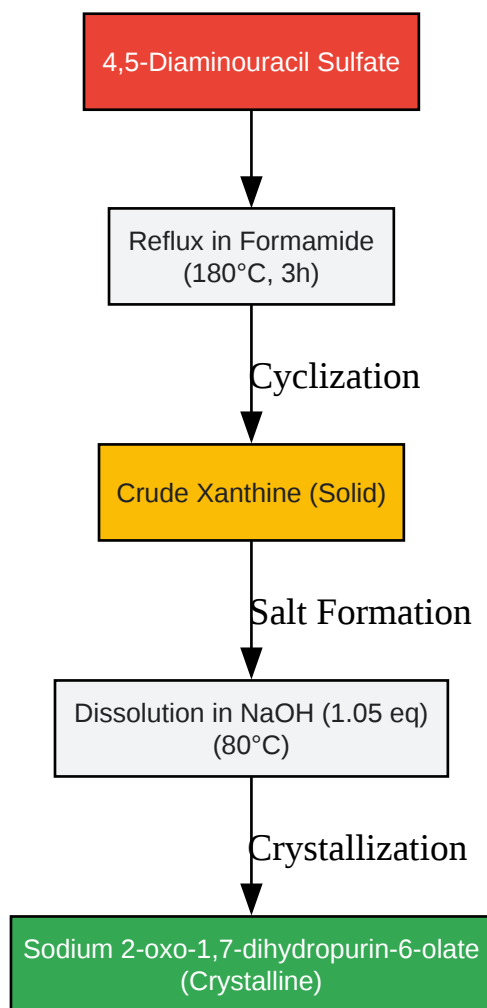
- Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, suspend 4,5-diaminouracil sulfate (1.0 eq) in formamide (10 vol).
- Heat: Gradually heat the suspension to 180°C. The reaction is endothermic and requires sustained heat input.
- Reaction: Maintain reflux for 2–3 hours. The solid will dissolve as the imidazole ring closes, releasing water and ammonia.
 - Mechanistic Note: Formamide acts as both solvent and C8 carbon source.
- Precipitation: Cool the mixture to 25°C. Add water (10 vol) to precipitate the crude Xanthine. Filter and wash with cold water.

Phase 2: Conversion to Monosodium Salt

Critical Control Point: You must control the stoichiometry of NaOH precisely. Excess base will form the disodium salt (deprotonating N7), which is hygroscopic and unstable.

- Resuspension: Suspend the wet crude Xanthine cake in deionized water (5 vol).
- Titration: Heat to 80°C. Slowly add NaOH (1.05 eq) as a 2M solution.
 - Observation: The slurry will turn into a clear solution as the monosodium salt forms.
- Crystallization:
 - Cool the solution slowly to 4°C over 4 hours.
 - The sodium salt (often as a monohydrate) will crystallize out.
 - Note: Adding ethanol (2 vol) can drive precipitation if yield is low.
- Isolation: Filter the white crystalline solid.
- Drying: Dry under vacuum at 60°C for 12 hours.

DOT Diagram: Synthesis Workflow



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Figure 2: Process flow for the conversion of diaminouracil to sodium xanthine.

Part 4: Analytical Validation (Self-Validating System)

To ensure the product is the correct monosodium salt and not the free acid or disodium form, use the following validation parameters:

Parameter	Expected Value	Rationale
pH (1% aq)	9.0 – 10.5	Confirms monosodium form. Neutral Xanthine pH < 7; Disodium pH > 12.
Solubility	> 100 mg/mL (Water)	Free Xanthine is insoluble (< 0.1 mg/mL).
HPLC Purity	> 98.5%	Impurities typically include unreacted uracils.
Sodium Content	~11.9% (Anhydrous)	Theoretical calc for (MW 174.09).

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